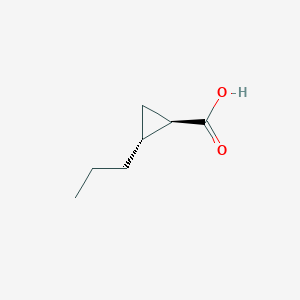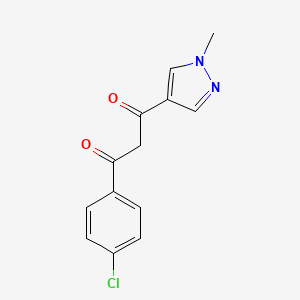![molecular formula C9H6N4S B2403539 [1,2,4]三氮唑并[4,3-a]喹喔啉-4(5H)-硫酮 CAS No. 67958-34-3](/img/structure/B2403539.png)
[1,2,4]三氮唑并[4,3-a]喹喔啉-4(5H)-硫酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,2,4]Triazolo[4,3-a]quinoxaline-4(5H)-thione is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound is part of the broader class of triazoloquinoxalines, which are known for their potential antiviral, antimicrobial, and anticancer properties .
科学研究应用
作用机制
Target of Action
The primary target of [1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is critically involved in cancer angiogenesis, the process by which new blood vessels form from pre-existing vasculature . This process plays a major role in the growth and development of cancerous cells .
Mode of Action
The compound interacts with its target, VEGFR-2, by inhibiting its signaling pathway . This inhibition effectively suppresses tumor growth . The compound also exhibits strong DNA-binding affinities, suggesting it may intercalate DNA .
Biochemical Pathways
By blocking the VEGFR-2 signaling pathway, the compound affects the angiogenesis process, leading to the suppression of tumor growth . This process is critical for the development and growth of cancerous cells . The compound’s DNA intercalation activity may also affect various biochemical pathways related to DNA replication and transcription .
Pharmacokinetics
These studies can provide valuable insights into the compound’s bioavailability and potential drug-likeness .
Result of Action
The compound’s action results in the suppression of tumor growth by inhibiting the VEGFR-2 signaling pathway . It also exhibits cytotoxic activities against certain human cancer cell lines . Furthermore, the compound’s DNA intercalation activity may lead to disruptions in DNA replication and transcription, further contributing to its anticancer effects .
生化分析
Biochemical Properties
The [1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione compound has been found to exhibit cytotoxicity at certain concentrations . It has been synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .
Cellular Effects
In terms of cellular effects, [1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione has been found to exhibit cytotoxicity at concentration 160 μg/ml . It has shown promising antiviral activity and has been found to exhibit antibacterial and/or antifungal activities .
Molecular Mechanism
The molecular mechanism of [1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione involves DNA intercalation . Molecular docking studies have been performed to investigate the binding modes of this compound with the DNA active site .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione typically involves the aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . Another method includes the conversion of 4-chloro-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline into its thiol derivative using thiourea, followed by the formation of its potassium salt .
Industrial Production Methods
While specific industrial production methods for [1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.
化学反应分析
Types of Reactions
[1,2,4]Triazolo[4,3-a]quinoxaline-4(5H)-thione undergoes various chemical reactions, including:
Oxidation: This reaction can modify the thione group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to its corresponding thiol.
Substitution: Aromatic nucleophilic substitution is a common reaction, where the chlorine atom is replaced by different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like amines and thiols are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted triazoloquinoxalines.
相似化合物的比较
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Shares a similar core structure but lacks the thione group.
[1,2,4]Triazolo[4,3-c]quinazoline: Another heterocyclic compound with comparable biological activities.
Uniqueness
属性
IUPAC Name |
5H-[1,2,4]triazolo[4,3-a]quinoxaline-4-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4S/c14-9-8-12-10-5-13(8)7-4-2-1-3-6(7)11-9/h1-5H,(H,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHBJQHSEHCUKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=S)C3=NN=CN23 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(Z)-2-(4-tert-butylbenzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline](/img/structure/B2403460.png)



![8-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2403464.png)

![3-[[1-(4-Chlorophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine](/img/structure/B2403467.png)


![ethyl 3-cyano-2-[(4-nitrobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2403471.png)
![N-(2,5-difluorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2403472.png)
![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2403473.png)

